molecular formula C11H20O2S B14336843 2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene CAS No. 105479-64-9

2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene

Katalognummer: B14336843
CAS-Nummer: 105479-64-9
Molekulargewicht: 216.34 g/mol
InChI-Schlüssel: GQCXYPVOFXQLBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 2-methylbut-2-ene as a starting material . The synthesis may involve sulfonylation reactions, where a sulfonyl group is introduced into the molecule under specific conditions, such as the presence of a sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(3-methylbut-2-ene-1-sulfonyl)pent-2-ene is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

105479-64-9

Molekularformel

C11H20O2S

Molekulargewicht

216.34 g/mol

IUPAC-Name

2-methyl-5-(3-methylbut-2-enylsulfonyl)pent-2-ene

InChI

InChI=1S/C11H20O2S/c1-10(2)6-5-8-14(12,13)9-7-11(3)4/h6-7H,5,8-9H2,1-4H3

InChI-Schlüssel

GQCXYPVOFXQLBW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCS(=O)(=O)CC=C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.